molecular formula C12H14O4 B11723838 3,4-Dimethoxy-5-prop-1-enylbenzoic acid

3,4-Dimethoxy-5-prop-1-enylbenzoic acid

Cat. No.: B11723838
M. Wt: 222.24 g/mol
InChI Key: QJMYJBBBKJWVDQ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid: is an organic compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of two methoxy groups and a prop-1-en-1-yl group attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid typically involves the following steps:

    Methoxylation: Introduction of methoxy groups to the benzene ring.

    Alkylation: Addition of the prop-1-en-1-yl group.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. The reaction conditions include controlled temperature and pressure, along with the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study its effects on various biological systems. It can be used as a model compound to understand the interactions between similar molecules and biological targets.

Medicine: In medicinal chemistry, 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The methoxy and prop-1-en-1-yl groups play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action include enzymatic reactions and receptor binding, which can lead to various biological effects .

Comparison with Similar Compounds

    3,4-Dimethoxybenzoic acid: Lacks the prop-1-en-1-yl group.

    5-(Prop-1-en-1-yl)benzoic acid: Lacks the methoxy groups.

    4-Methoxybenzoic acid: Contains only one methoxy group.

Uniqueness: The presence of both methoxy groups and the prop-1-en-1-yl group in 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid makes it unique. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3,4-dimethoxy-5-prop-1-enylbenzoic acid

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4-7H,1-3H3,(H,13,14)

InChI Key

QJMYJBBBKJWVDQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(=CC(=C1)C(=O)O)OC)OC

Origin of Product

United States

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